2-Amino-2-phenyl-1H-indene-1,3(2H)-dione
Description
2-Amino-2-phenyl-1H-indene-1,3(2H)-dione is a bicyclic diketone derivative with an amino-phenyl substituent at the C2 position. Its molecular formula is C₁₅H₁₁NO₂ (MW: 265.27 g/mol), featuring a planar indene-dione core that enables conjugation and hydrogen bonding. This compound is synthesized via amidation or condensation reactions involving phthalic anhydride derivatives and phenylamine precursors . Its structural versatility makes it valuable in pharmaceutical research, particularly in peptide conjugation and antimicrobial studies .
Properties
CAS No. |
3206-68-6 |
|---|---|
Molecular Formula |
C15H11NO2 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-amino-2-phenylindene-1,3-dione |
InChI |
InChI=1S/C15H11NO2/c16-15(10-6-2-1-3-7-10)13(17)11-8-4-5-9-12(11)14(15)18/h1-9H,16H2 |
InChI Key |
XLLQUFOSNVJSOH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The pharmacological and physicochemical properties of indene-dione derivatives are highly dependent on substituents. Below is a comparative table highlighting key differences:
Physicochemical Properties
- Solubility: The amino group in 2-amino-2-phenyl-dione increases water solubility compared to lipophilic derivatives like Diphacinone.
- Stability : Steric hindrance in 2-(2,6-dimethylphenyl)-dione enhances resistance to enzymatic degradation .
- Redox Behavior: The diphenylamino derivative exhibits quasi-reversible reduction due to its electron-withdrawing phthalimide core, similar to 3-aminophthalimide derivatives .
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